(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

Catalog No.
S12259794
CAS No.
M.F
C8H7Cl2NO
M. Wt
204.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

Product Name

(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

IUPAC Name

(3R)-4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

InChI

InChI=1S/C8H7Cl2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1

InChI Key

ZUKFBYMLGJQSCE-LURJTMIESA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2O1)Cl)Cl)N

Isomeric SMILES

C1[C@@H](C2=C(C=CC(=C2O1)Cl)Cl)N

(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound characterized by its unique structure, which includes a benzofuran moiety with dichloro and amino substituents. The compound is represented by the molecular formula C8H7Cl2NOC_8H_7Cl_2NO and has a molecular weight of approximately 204.05 g/mol. Its structure contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is influenced by the presence of the amino group and the dichloro substituents. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it a candidate for further functionalization.
  • Electrophilic Aromatic Substitution: The chlorinated benzofuran ring allows for electrophilic aromatic substitution, which can lead to the introduction of various functional groups.
  • Reduction Reactions: The compound can undergo reduction to yield amines or other derivatives depending on the reaction conditions.

Research indicates that (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine exhibits significant biological activities. Notably, it has been studied for its potential as an inhibitor of certain enzymes and receptors. Its structural features suggest possible interactions with biological targets involved in various diseases, including cancer and neurological disorders. Specific studies have shown its effectiveness in inhibiting certain cytochrome P450 enzymes, which are crucial in drug metabolism .

The synthesis of (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine can be achieved through several methods:

  • Starting Materials: Utilizing commercially available precursors such as 2,3-dihydrobenzofuran derivatives.
  • Chlorination: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro groups.
  • Amine Formation: The amino group can be introduced via reductive amination or direct amination techniques.

A detailed synthetic route may involve multi-step processes including protection-deprotection strategies to ensure selectivity during chlorination and amination steps .

(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting specific diseases due to its biological activity.
  • Research Tools: For studying enzyme inhibition and receptor interactions in biochemical assays.

Studies on the interactions of (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine with biological systems have highlighted its role as a selective inhibitor for certain cytochrome P450 enzymes. These interactions are crucial for understanding its pharmacokinetic properties and potential therapeutic applications. Its ability to cross biological membranes suggests good bioavailability and central nervous system penetration .

Several compounds share structural similarities with (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine:

Compound NameCAS NumberUnique Features
7-Chloro-2,3-dihydrobenzofuran-3-amine939757-40-1Lacks dichloro substituents
(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-am1213623-18-7Different substitution pattern on the benzofuran
6,7-Dichloro-2,3-dihydrobenzofuran-3-amine43512013Variation in chlorine placement
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine1228550-53-5Stereoisomer with different optical activity

The uniqueness of (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine lies in its specific configuration and the presence of two chlorine atoms at positions 4 and 7 on the benzofuran ring, contributing to its distinct biological activity profile compared to these similar compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.9904692 g/mol

Monoisotopic Mass

202.9904692 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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